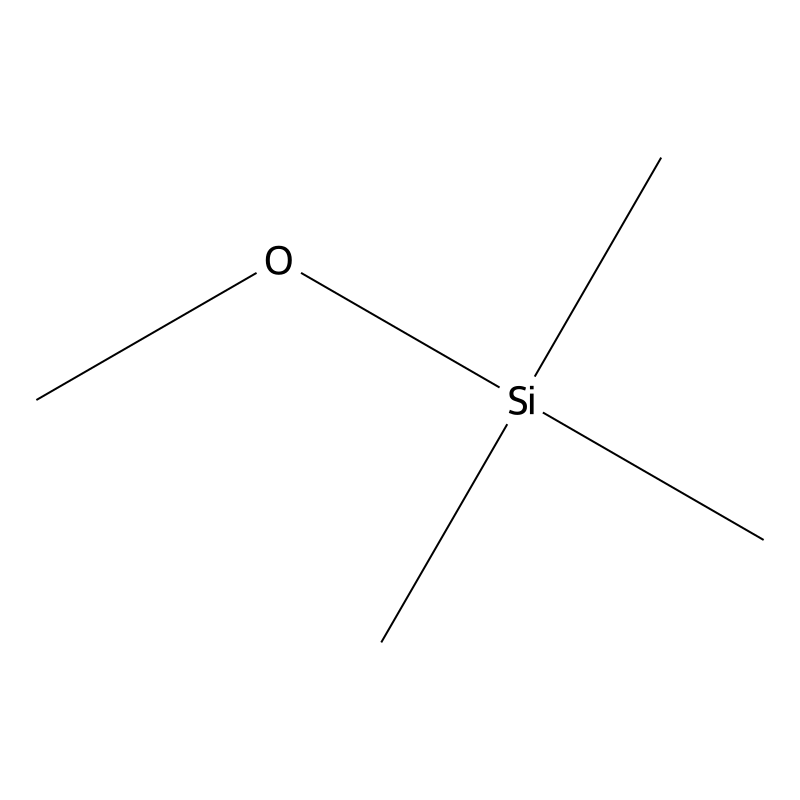Methoxytrimethylsilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Methoxytrimethylsilane, with the chemical formula CHOSi, is a silane compound characterized by its three methyl groups and one methoxy group attached to a silicon atom. It is commonly used in various chemical applications due to its unique properties, including its ability to act as a coupling agent and surface modifier. This compound is recognized for its role in enhancing adhesion and providing hydrophobic characteristics to surfaces, making it valuable in industries such as coatings, adhesives, and sealants .
MTMS does not have a specific biological mechanism of action. However, its role lies in organic synthesis, where it acts as a protecting group for hydroxyl functionalities. The methoxy group introduced by MTMS is relatively inert under various reaction conditions, allowing chemists to manipulate other parts of the molecule without affecting the protected OH group. Later, the methoxy group can be selectively removed to regenerate the original OH group [].
- Hydrolysis: In the presence of moisture, methoxytrimethylsilane hydrolyzes to form silanol and methanol. This reaction is crucial for its application in surface modification.
- Condensation: The silanol produced can further condense with other silanols or hydroxyl groups on surfaces, leading to the formation of siloxane bonds. This reaction enhances the durability of coatings and adhesives.
- Reactivity with Organic Compounds: Methoxytrimethylsilane can also react with various organic compounds, facilitating the synthesis of more complex organic materials .
Methoxytrimethylsilane can be synthesized through various methods:
- Direct Silylation: Reacting trimethylsilanol with methanol under controlled conditions can yield methoxytrimethylsilane.
- Hydrosilylation: This involves adding silanes to alkenes or alkynes in the presence of a catalyst.
- Chemical Vapor Deposition: This method allows for the deposition of thin films of methoxytrimethylsilane onto substrates, which is particularly useful in semiconductor manufacturing .
Methoxytrimethylsilane finds applications across multiple fields:
- Surface Modification: Enhances hydrophobicity and adhesion properties on various substrates.
- Adhesives and Sealants: Improves bonding strength and durability.
- Coatings: Used in protective coatings for metals and glass.
- Composite Materials: Acts as a coupling agent in polymer composites to improve mechanical properties.
- Pharmaceuticals: Potential use in drug delivery systems due to its ability to modify surfaces at the molecular level .
Studies have focused on the interaction of methoxytrimethylsilane with various materials, particularly regarding its role in surface functionalization. For instance, its ability to react with hydroxyl groups on silica surfaces leads to enhanced adhesion properties in composite materials. Additionally, investigations into its interactions with polymers reveal that it can improve compatibility and mechanical strength when used as a coupling agent .
Methoxytrimethylsilane shares similarities with several other silanes but exhibits unique characteristics that distinguish it:
| Compound | Formula | Unique Features |
|---|---|---|
| Trimethylchlorosilane | CHClSi | Reacts vigorously with water; used in organosilicon synthesis |
| Dimethoxydimethylsilane | CHOSi | Contains two methoxy groups; used for surface modification |
| Triethoxysilane | CHOSi | Contains ethoxy groups; used primarily in coatings |
| Vinyltrimethoxysilane | CHOSi | Contains a vinyl group; useful for polymerization reactions |
Methoxytrimethylsilane's distinct structure allows it to effectively enhance surface properties while maintaining compatibility with various organic compounds, making it particularly versatile in industrial applications .
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 55 of 122 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 67 of 122 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (65.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant






